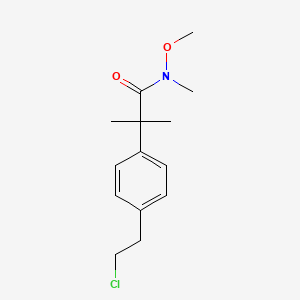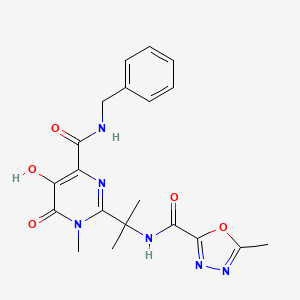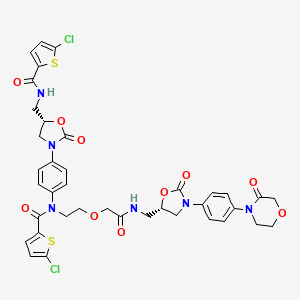
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound of interest, 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, is a synthetic organic molecule. It has not been directly mentioned in available literature; however, various research studies have explored similar compounds, focusing on their synthesis, structural analysis, and properties, which can provide a foundational understanding for studying our compound of interest.
Synthesis Analysis
Synthesis of structurally similar compounds involves complex organic reactions, such as the halogenated hydrocarbon amination reaction and condensation with N,N-dimethylformamide dimethyl acetal. For instance, compounds with chloroethyl, methoxy, and dimethylpropanamide groups have been synthesized through multi-step reactions including nitration, methoxylation, acylation, and hydrolysis processes, highlighting the intricate methods required to produce such molecules (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using techniques like X-ray crystallography, revealing complex geometric configurations. For example, the study of crystal structures can show the triclinic space group of molecules and their crystallographic parameters, offering insights into the molecular arrangement and bonding patterns that could be expected for our target compound (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of various derivatives and products, highlighting their reactive nature and potential for chemical transformations. For instance, reactions with nucleophilic reagents or through methoxycarbonylation indicate the versatility of these compounds in synthetic chemistry (Bai et al., 2012).
Physical Properties Analysis
The physical properties of compounds in this category, such as their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. X-ray diffraction studies provide valuable data on crystal systems, unit cell dimensions, and space groups, contributing to a comprehensive physical profile (P. A. Ajibade et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for leveraging these compounds in various chemical processes. Studies on the methoxycarbonylation of alkynes and the formation of unsaturated esters or cascade reactions to α,ω-diesters showcase the chemical versatility and potential applications of these molecules (A. A. Núñez Magro et al., 2010).
Scientific Research Applications
Synthesis of π-Excess σ2 P,O Hybrid Ligands : A study explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a process that includes the use of compounds related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. These compounds have potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).
Spectrophotometric Analysis : A method for the determination of a compound similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, namely 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, was developed. This method is simple and reliable for determining the concentration of such compounds in aqueous solutions (Shu, 2011).
Synthesis and Evaluation as Antiestrogens : A series of 1,1-dichloro-2,2,3-triarylcyclopropanes were synthesized and evaluated as pure antiestrogens, demonstrating the potential medicinal applications of compounds structurally related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (Day et al., 1991).
Lipoxygenase Inhibition : A study on heterocyclic compounds, including those structurally similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, showed moderate activities as lipoxygenase inhibitors, indicating their potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Synthesis of Antidepressant Derivatives : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to the compound , demonstrated their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity (Yardley et al., 1990).
Safety And Hazards
The safety and hazards of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide” are not known. However, similar compounds can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled4.
Future Directions
There is no specific information available about the future directions of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide”. However, similar compounds are being studied for their potential uses in various fields56.
Please note that this information is based on the available data and there might be more comprehensive information in scientific literature that is not accessible through web search. For a more detailed analysis, please refer to relevant scientific literature or consult a chemistry expert.
properties
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTLLYOYYVBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)